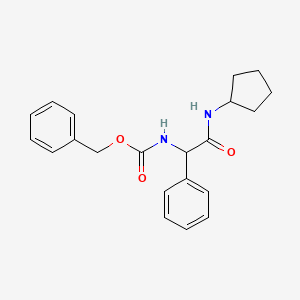
Z-DL-Phg-NHCyh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-DL-Phg-NHCyh is a chemical compound with the CAS Number: 17922-88-2. Its IUPAC name is benzyl 2-(cyclohexylamino)-2-oxo-1-phenylethylcarbamate . The molecular weight of this compound is 366.46 .
Molecular Structure Analysis
The InChI code for Z-DL-Phg-NHCyh is1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26) . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Complex Compounds
Material Science and Nanotechnology
Materials such as Zinc Oxide (ZnO) have been extensively studied for their applications in nanotechnology and material science. ZnO nanoparticles exhibit exceptional electrocatalytic properties and stability, making them versatile materials for sensing applications. For example, ZnO nanoparticles modified sensors have been used for the electrochemical detection of various substances, indicating the potential for compounds with similar properties to be used in sensor technology and environmental monitoring (Batista & Mulato, 2005).
Biomedical Applications
In the biomedical field, nanoparticles and specific compounds play crucial roles in drug delivery systems, therapeutic agents, and diagnostic tools. For instance, nanoparticles have been used to load photoactive agents for photodynamic therapy, a treatment that involves light-sensitive drugs to destroy cancer cells (Ricci-Júnior & Marchetti, 2006). Similarly, compounds that can be engineered for high specificity and controlled release mechanisms could significantly impact targeted therapies.
Environmental Sensing and Remediation
The application of specific compounds in environmental sensing, such as detecting hazardous chemicals or monitoring water quality, is an area of increasing importance. For example, ZnO/Yb2O3 nanosheets have been developed for sensors with high sensitivity and low detection limits, useful in identifying carcinogenic chemicals in various sectors (Rahman et al., 2017). This suggests potential applications for other complex compounds in environmental remediation and monitoring.
Gene Expression and Molecular Biology
In molecular biology, methods like Z score transformation are used for standardizing data across various experiments, including microarray data analysis. This approach allows for the comparison of gene expression levels independent of original hybridization intensities, highlighting the importance of data analysis techniques in understanding the biological impact of different compounds at the genetic level (Cheadle et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-18-13-7-8-14-18)19(17-11-5-2-6-12-17)23-21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNHDCSSYDMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Phg-NHCyh | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

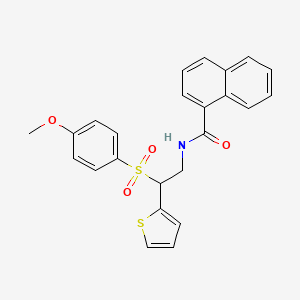
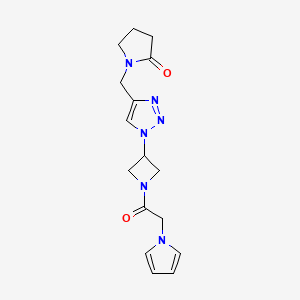


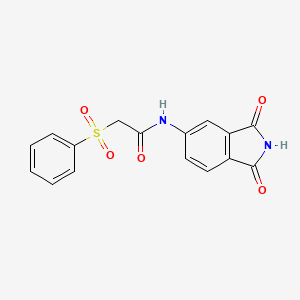
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
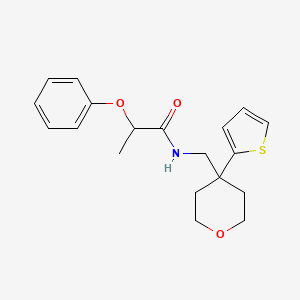
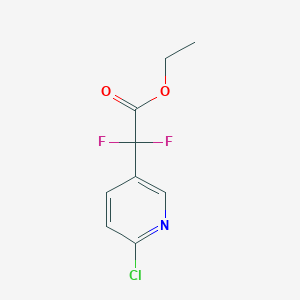
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)
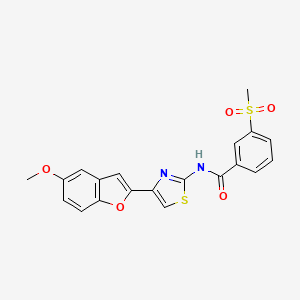



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)